molecular formula C14H20N2O B123837 5-Methoxy-N-isopropyltryptamine CAS No. 109921-55-3

5-Methoxy-N-isopropyltryptamine

Cat. No.: B123837
CAS No.: 109921-55-3
M. Wt: 232.32 g/mol
InChI Key: QQZJNZJNPDORBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxy-N-isopropyltryptamine typically involves the following steps:

Chemical Reactions Analysis

5-Methoxy-N-isopropyltryptamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the reactivity and properties of tryptamines.

    Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: There is interest in its potential therapeutic effects for conditions like depression and anxiety, although more research is needed.

Mechanism of Action

The primary mechanism of action for 5-Methoxy-N-isopropyltryptamine involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction is believed to be responsible for its hallucinogenic and entheogenic effects . Additionally, it may inhibit monoamine oxidase, leading to increased levels of serotonin and other neurotransmitters .

Comparison with Similar Compounds

5-Methoxy-N-isopropyltryptamine is similar to other tryptamines such as:

What sets this compound apart is its unique combination of euphoric and tactile effects at lower doses, and its more intense psychedelic effects at higher doses .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNZJNPDORBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351701
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109921-55-3
Record name 5-Meo-nipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-NIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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